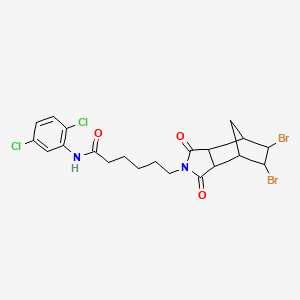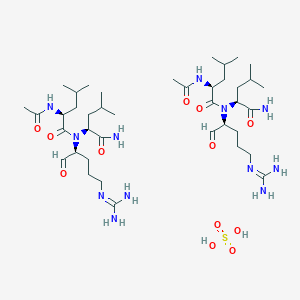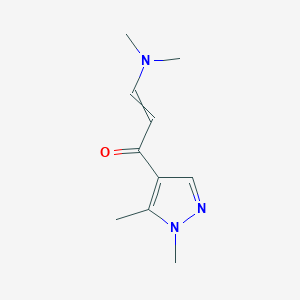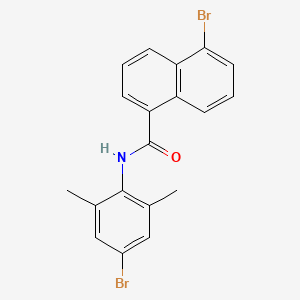![molecular formula C22H19BrN4O2 B12463581 N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12463581.png)
N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the bromophenyl and dimethylphenoxy groups. Common reagents used in these reactions include bromine, phenol derivatives, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency in product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.
Aplicaciones Científicas De Investigación
N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide
- N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide
- N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide
Uniqueness
N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C22H19BrN4O2 |
|---|---|
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
N-[2-(4-bromophenyl)benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H19BrN4O2/c1-14-3-10-21(15(2)11-14)29-13-22(28)24-17-6-9-19-20(12-17)26-27(25-19)18-7-4-16(23)5-8-18/h3-12H,13H2,1-2H3,(H,24,28) |
Clave InChI |
AERDBXLHGQALBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)

![(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12463533.png)
![(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12463534.png)

![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)





